REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:10][n:11][o:12]2)[cH:6][cH:7]1.[CH2:19]([Al+:20][CH2:21][CH:22]([CH3:23])[CH3:24])[CH:25]([CH3:26])[CH3:27].[ClH:28].[H-:18].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([CH2:13][OH:14])[cH:10][n:11][o:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnoc1-c1ccc(Br)cc1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCc1cnoc1-c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |